(R)-1-Boc-2-Butyl-piperazine

Description

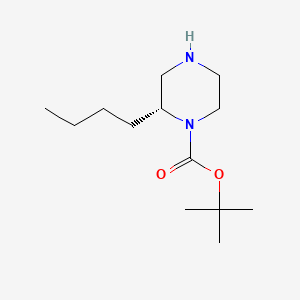

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-butylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHDUWJBVKOUGW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660010 | |

| Record name | tert-Butyl (2R)-2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212133-43-1 | |

| Record name | tert-Butyl (2R)-2-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (R)-1-Boc-2-butyl-piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-Boc-2-butyl-piperazine, a chiral piperazine derivative of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a relevant synthetic approach, and provides a conceptual workflow for its preparation.

Physicochemical Properties

This compound is a Boc-protected chiral piperazine bearing a butyl substituent. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization and manipulation of the molecule.

| Property | Value |

| Molecular Weight | 242.36 g/mol [1] |

| Molecular Formula | C₁₃H₂₆N₂O₂[] |

| CAS Number | 1212133-43-1[1][] |

| IUPAC Name | tert-butyl (2R)-2-butylpiperazine-1-carboxylate[] |

| Appearance | Light yellow to yellow liquid |

| Boiling Point | 320.5±17.0 °C (Predicted) |

| Density | 0.964 g/cm³ |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C |

Synthetic Approach: Asymmetric Lithiation and Alkylation

The synthesis of enantiopure α-substituted piperazines like this compound can be achieved through the direct functionalization of the intact piperazine ring.[3][4] A key methodology is the asymmetric lithiation of an N-Boc protected piperazine, followed by trapping the resulting organolithium intermediate with an appropriate electrophile.[3][4][5]

Experimental Protocol: General Procedure for Asymmetric α-Alkylation of N-Boc-Piperazine

This protocol is a generalized procedure based on established methods for the α-functionalization of N-Boc-piperazines.[3][4][5]

Materials:

-

N-Boc-piperazine

-

sec-Butyllithium (s-BuLi)

-

(-)-Sparteine (or a suitable chiral ligand)

-

Anhydrous solvent (e.g., diethyl ether, THF)

-

1-Bromobutane (or other butyl electrophile)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation: A reaction vessel is charged with anhydrous solvent and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Chiral Ligand Addition: (-)-Sparteine is added to the cooled solvent.

-

Lithiation: A solution of N-Boc-piperazine in the anhydrous solvent is added dropwise to the reaction mixture. Subsequently, s-BuLi is added dropwise, and the mixture is stirred at -78 °C for a specified time to facilitate the formation of the chiral lithiated intermediate. The progress of the lithiation can be monitored using in-situ IR spectroscopy.[3][4]

-

Alkylation: 1-Bromobutane is added to the reaction mixture to trap the lithiated intermediate. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

Quenching and Workup: The reaction is quenched by the addition of a suitable quenching solution. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography to yield this compound.

Analytical Characterization:

The structure and purity of the final compound would be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure and the presence of the butyl group and the Boc protecting group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Synthetic Workflow

The following diagram illustrates the general synthetic strategy for this compound via asymmetric lithiation.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to (R)-1-Boc-2-butyl-piperazine: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-Boc-2-butyl-piperazine, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific molecule, this guide presents its known properties and supplements them with information on closely related and well-characterized analogs, such as 1-Boc-piperazine. This approach offers valuable insights into its likely chemical behavior and potential applications.

Chemical Structure and Identifiers

This compound is a piperazine derivative in which one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, and a butyl group is attached to the carbon atom at the 2-position, with the stereochemistry at this center being (R).

Chemical Structure

Caption: 2D Structure of this compound

Chemical Identifiers

| Identifier | Value |

| CAS Number | 1212133-43-1[1][2] |

| Molecular Formula | C₁₃H₂₆N₂O₂[1][2] |

| Molecular Weight | 242.36 g/mol [1][2] |

| IUPAC Name | tert-butyl (2R)-2-butylpiperazine-1-carboxylate[2] |

| Synonyms | (R)-tert-Butyl 2-butylpiperazine-1-carboxylate, (2R)-2-Butyl-1-piperazinecarboxylic acid tert-butyl ester[2] |

Physicochemical Properties

The experimental data for this compound is limited. The table below summarizes the available data and includes predicted values. For comparison, the properties of the parent compound, 1-Boc-piperazine, are also provided.

| Property | This compound | 1-Boc-piperazine |

| Appearance | Light yellow to yellow liquid[1] | White or yellowish crystal[3] |

| Boiling Point | 320.5 ± 17.0 °C (Predicted)[1][2] | 258 °C at 760 mmHg[3][4] |

| Melting Point | Not available | 43-47 °C[4] |

| Density | 0.964 g/cm³[1][2] | 1.03 g/cm³[3][4] |

| Storage Temperature | 2–8 °C, under inert gas[1][2] | Refrigerator[4] |

| Solubility | Not available | Soluble in ethyl acetate, methanol, and water[4][5] |

Role in Drug Development and Research

The Boc-piperazine moiety is a versatile building block in medicinal chemistry. The Boc protecting group allows for selective functionalization of the second nitrogen atom of the piperazine ring. This makes it a key intermediate in the synthesis of a wide range of biologically active molecules.

Derivatives of Boc-piperazine are utilized in the development of pharmaceuticals targeting the central nervous system. They are also employed in studies investigating neurotransmitter systems, which can aid in the discovery of new treatments for neurological disorders. The piperazine scaffold is a common feature in drugs with various therapeutic applications.

Experimental Protocols

General Synthesis of N-Boc Piperazines

A common method for the synthesis of mono-Boc-protected piperazines involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). To achieve mono-protection selectively, the reaction conditions need to be carefully controlled. One approach involves the use of a salt of piperazine or carrying out the reaction in a suitable solvent system to favor the formation of the mono-substituted product.

A plausible synthetic route for this compound would likely involve:

-

Synthesis of (R)-2-butyl-piperazine: This chiral starting material could be prepared through various asymmetric synthesis methods.

-

Boc-protection: The subsequent reaction of (R)-2-butyl-piperazine with di-tert-butyl dicarbonate under controlled conditions would yield the desired product.

Example Protocol: Synthesis of a N-Boc Piperazine Derivative (adapted from a general procedure)

The following is a generalized protocol for the Boc-protection of a piperazine derivative. Note: This is an illustrative example and would require optimization for the specific synthesis of this compound.

Materials:

-

(R)-2-butyl-piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide

-

Dichloromethane

-

1M Hydrochloric acid

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Dissolve (R)-2-butyl-piperazine in an aqueous solution.

-

Cool the solution in an ice bath and add sodium hydroxide.

-

Slowly add a solution of di-tert-butyl dicarbonate in an organic solvent (e.g., dichloromethane) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours.

-

After the reaction is complete, perform an extraction with dichloromethane.

-

Combine the organic layers and wash with 1M hydrochloric acid, followed by water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or crystallization to yield pure this compound.

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a mono-Boc-protected piperazine derivative.

Caption: Generalized Synthetic Workflow

Safety Information

While specific hazard information for this compound is not available, related compounds such as 1-Boc-piperazine are known to cause skin and eye irritation. It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

This compound represents a valuable chiral building block for the synthesis of more complex molecules in drug discovery and development. While detailed experimental data for this specific compound is scarce, its structural similarity to other well-studied Boc-protected piperazines provides a strong basis for understanding its chemical properties and potential applications. Further research into the synthesis and biological activity of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of (R)-1-Boc-2-butyl-piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for (R)-1-Boc-2-butyl-piperazine, a chiral piperazine derivative of interest in medicinal chemistry and drug development. The synthesis commences with the readily available chiral starting material, (R)-norleucine, and proceeds through a three-step sequence involving reduction, cyclization, and protection. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound can be achieved in three main stages, starting from the chiral amino acid (R)-norleucine. The overall strategy involves:

-

Reduction of the carboxylic acid functionality of (R)-norleucine to yield the corresponding chiral amino alcohol, (R)-2-amino-1-hexanol.

-

Cyclization of the amino alcohol to form the piperazine ring, yielding (R)-2-butyl-piperazine.

-

N-protection of the piperazine with a tert-butoxycarbonyl (Boc) group to afford the final product, this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key synthetic step.

Step 1: Synthesis of (R)-2-amino-1-hexanol from (R)-Norleucine

This procedure details the reduction of the carboxylic acid group of (R)-norleucine to a primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent. This method is adapted from a general procedure for the reduction of amino acids.[1][2]

Reaction Scheme:

(R)-Norleucine --(LiAlH₄, THF)--> (R)-2-amino-1-hexanol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| (R)-Norleucine | 131.17 | 10.0 g | 0.0762 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 4.34 g | 0.114 |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |

| Water (H₂O) | 18.02 | 4.3 mL | - |

| 15% Sodium hydroxide (NaOH) solution | - | 4.3 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |

| Diethyl ether | - | As needed | - |

Procedure:

-

An oven-dried 500 mL three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.

-

Lithium aluminum hydride (4.34 g, 0.114 mol) is suspended in anhydrous THF (100 mL) in the flask and cooled to 0 °C in an ice bath.

-

(R)-Norleucine (10.0 g, 0.0762 mol) is added portion-wise to the stirred suspension over 30 minutes, controlling the rate of addition to manage hydrogen evolution.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 16 hours.

-

The reaction mixture is cooled to 0 °C in an ice bath and diluted with diethyl ether (100 mL).

-

The reaction is carefully quenched by the sequential dropwise addition of water (4.3 mL), 15% aqueous sodium hydroxide solution (4.3 mL), and finally water (13 mL).

-

The resulting white precipitate is stirred for 30 minutes and then filtered.

-

The filter cake is washed with diethyl ether (3 x 50 mL).

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (R)-2-amino-1-hexanol.

Expected Yield: 75-85%

Step 2: Synthesis of (R)-2-butyl-piperazine from (R)-2-amino-1-hexanol

This step involves the cyclization of the amino alcohol to form the piperazine ring. This can be a challenging transformation, and one potential route involves a multi-step process including the activation of the hydroxyl group followed by intramolecular amination. A more direct approach involves catalytic methods. For the purpose of this guide, a conceptual protocol based on catalytic cyclization of amino alcohols is presented.[3]

Reaction Scheme:

(R)-2-amino-1-hexanol --(Catalyst, High T)--> (R)-2-butyl-piperazine

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| (R)-2-amino-1-hexanol | 117.19 | 5.0 g | 0.0427 |

| N-β-hydroxyethyl-1,2-ethylenediamine (as a conceptual co-reactant/activator) | 104.15 | - | - |

| Cu-Cr-La/γ-Al₂O₃ catalyst | - | - | - |

| Hydrogen (H₂) | 2.02 | - | - |

| Solvent (e.g., an alcohol) | - | - | - |

Conceptual Procedure:

Note: This is a conceptual procedure based on related literature and would require optimization for this specific substrate.

-

A solution of (R)-2-amino-1-hexanol and a suitable activating agent (such as N-β-hydroxyethyl-1,2-ethylenediamine, which can facilitate the cyclization) in an appropriate solvent is prepared.

-

This solution is passed through a fixed-bed reactor containing a Cu-Cr-La/γ-Al₂O₃ catalyst under a hydrogen atmosphere.

-

The reaction is carried out at elevated temperature and pressure.

-

The product mixture is collected, and the solvent is removed.

-

The crude product is purified by distillation or column chromatography to isolate (R)-2-butyl-piperazine.

Step 3: Synthesis of this compound

This final step involves the protection of one of the nitrogen atoms of the piperazine ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).[4][5]

Reaction Scheme:

(R)-2-butyl-piperazine --((Boc)₂O, Solvent)--> this compound

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| (R)-2-butyl-piperazine | 142.26 | 3.0 g | 0.0211 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 4.83 g | 0.0221 |

| Dichloromethane (CH₂Cl₂) or similar solvent | - | 50 mL | - |

| Triethylamine (Et₃N) (optional, as base) | 101.19 | 2.94 mL | 0.0211 |

Procedure:

-

(R)-2-butyl-piperazine (3.0 g, 0.0211 mol) is dissolved in dichloromethane (50 mL) in a round-bottom flask and cooled to 0 °C.

-

Triethylamine (2.94 mL, 0.0211 mol) is added to the solution (this is optional but can improve selectivity for mono-protection).

-

A solution of di-tert-butyl dicarbonate (4.83 g, 0.0221 mol) in a minimal amount of dichloromethane is added dropwise to the stirred piperazine solution over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Expected Yield: >90%

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Reduction | (R)-Norleucine | LiAlH₄ | (R)-2-amino-1-hexanol | 75-85 |

| 2 | Cyclization | (R)-2-amino-1-hexanol | Catalyst | (R)-2-butyl-piperazine | Variable |

| 3 | Boc Protection | (R)-2-butyl-piperazine | (Boc)₂O | This compound | >90 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the butyl group, the piperazine ring protons, and the Boc protecting group, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: To detect the presence of key functional groups, such as the N-H bond (if the second nitrogen is not protected) and the C=O stretch of the Boc group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

For similar compounds like (R)-1-Boc-3-methylpiperazine, characteristic ¹³C NMR signals for the Boc group appear around 79-80 ppm (quaternary carbon) and 28 ppm (methyl carbons). The piperazine ring carbons typically resonate in the 40-60 ppm region. The butyl group would show characteristic signals in the aliphatic region of both ¹H and ¹³C NMR spectra.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should note that the cyclization step, in particular, may require experimental optimization to achieve satisfactory yields and purity. Standard analytical techniques should be employed to characterize all intermediates and the final product to ensure the desired structure and stereochemistry have been obtained.

References

Technical Guide: Solubility and Synthetic Applications of (R)-1-Boc-2-butyl-piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-2-butyl-piperazine is a chiral monosubstituted piperazine derivative of interest in medicinal chemistry and organic synthesis. Its physicochemical properties, particularly solubility, are critical for its application in drug discovery and process development. This technical guide provides an overview of the expected solubility characteristics of this compound based on related compounds, a detailed experimental protocol for determining its aqueous and organic solvent solubility, and a generalized synthetic workflow for its utilization. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on providing the methodology to generate such data.

Introduction to this compound

The piperazine ring is a prevalent scaffold in numerous bioactive molecules due to its ability to serve as a hydrogen bond donor and acceptor, which can enhance pharmacological and pharmacokinetic properties. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen. The presence of a butyl group at the 2-position introduces a chiral center and increases the lipophilicity of the molecule compared to its parent compound, 1-Boc-piperazine.

Predicted Solubility Profile

1-Boc-piperazine is known to be soluble in a range of organic solvents, including dichloromethane, ethanol, methanol, ethyl acetate, and dimethyl sulfoxide (DMSO). It also exhibits some solubility in water. The addition of the C4 alkyl chain in this compound is expected to decrease its polarity and increase its lipophilicity. Consequently, its solubility in non-polar organic solvents may be enhanced, while its aqueous solubility is likely to be lower than that of 1-Boc-piperazine.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Low | The hydrophobic butyl group will likely decrease solubility compared to 1-Boc-piperazine. |

| Methanol, Ethanol | Soluble | Good general solvents for moderately polar organic molecules. |

| Polar Aprotic | ||

| DMSO, DMF | Soluble | High-polarity solvents capable of dissolving a wide range of organic compounds. |

| Acetonitrile | Soluble | Commonly used for reactions and purification of similar intermediates. |

| Ethyl Acetate | Soluble | A moderately polar solvent, likely to be effective. |

| Non-Polar | ||

| Dichloromethane | Soluble | A common solvent for Boc-protected amines. |

| Toluene, Hexanes | Moderately Soluble | Increased lipophilicity from the butyl group may enhance solubility in these non-polar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental procedure such as the shake-flask method is recommended. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dichloromethane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Synthetic Utility and Workflow

No specific signaling pathways involving this compound have been identified in the literature. Its primary role is as a chiral building block in organic synthesis. The Boc-protected nitrogen allows for selective functionalization of the free secondary amine, followed by deprotection to enable further chemical transformations.

A general synthetic workflow for the utilization of this compound involves N-functionalization followed by Boc-deprotection.

N-Functionalization

The free secondary amine can undergo various reactions, including:

-

N-Alkylation: Reaction with alkyl halides in the presence of a base.

-

N-Arylation: Buchwald-Hartwig amination with aryl halides or triflates.

-

Acylation: Reaction with acid chlorides or anhydrides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Boc-Deprotection

The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent.

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound.

Conclusion

While specific quantitative solubility data for this compound is not currently available, this guide provides researchers with the necessary tools to generate this crucial information through a detailed experimental protocol. Understanding the solubility of this chiral building block is a critical first step in its effective use in the synthesis of novel chemical entities for drug discovery and other applications. The provided synthetic workflow illustrates its versatility as an intermediate in the construction of more complex molecules.

Technical Guide: Spectroscopic and Synthetic Overview of (R)-1-Boc-2-butyl-piperazine

Introduction

(R)-1-Boc-2-butyl-piperazine is a chiral monosubstituted piperazine derivative. The piperazine motif is a prevalent scaffold in medicinal chemistry, and the introduction of a chiral center at the C-2 position with a butyl substituent offers opportunities for exploring new chemical space and developing novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a valuable building block in organic synthesis. This guide provides predicted spectroscopic data and a plausible synthetic protocol for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established values for 1-Boc-piperazine and the expected electronic and steric effects of a butyl group at the C-2 position.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.90 - 3.75 | m | 1H | CH (piperazine ring, C2) |

| ~3.50 - 3.35 | m | 2H | CH₂ (piperazine ring, C3 axial & equatorial) |

| ~3.00 - 2.85 | m | 2H | CH₂ (piperazine ring, C5 axial & equatorial) |

| ~2.80 - 2.65 | m | 2H | CH₂ (piperazine ring, C6 axial & equatorial) |

| ~1.95 | s (br) | 1H | NH (piperazine ring) |

| 1.46 | s | 9H | C(CH₃)₃ (Boc group) |

| ~1.60 - 1.45 | m | 2H | CH₂ (butyl group) |

| ~1.40 - 1.25 | m | 2H | CH₂ (butyl group) |

| ~0.90 | t | 3H | CH₃ (butyl group) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.7 | C=O (Boc group) |

| ~79.5 | C(CH₃)₃ (Boc group) |

| ~55.0 | CH (piperazine ring, C2) |

| ~46.0 | CH₂ (piperazine ring, C6) |

| ~45.5 | CH₂ (piperazine ring, C3) |

| ~44.0 | CH₂ (piperazine ring, C5) |

| ~34.0 | CH₂ (butyl group) |

| 28.4 | C(CH₃)₃ (Boc group) |

| ~29.0 | CH₂ (butyl group) |

| ~22.5 | CH₂ (butyl group) |

| ~14.0 | CH₃ (butyl group) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3330 | Medium, sharp | N-H stretch |

| ~2960, 2930, 2870 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (urethane) |

| ~1420 | Medium | C-H bend (CH₂) |

| ~1240 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 243.21 | [M+H]⁺ (Molecular Ion) |

| 187.15 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 143.12 | [M - Boc]⁺ (Loss of Boc group) |

| 100.09 | [Boc]⁺ |

| 87.09 | [Piperazine-C₄H₉]⁺ |

Experimental Protocols

A plausible synthetic route to this compound can be achieved through the enantioselective synthesis of (R)-2-butyl-piperazine followed by N-Boc protection.

3.1. Synthesis of (R)-2-Butyl-piperazine

A potential method involves the asymmetric lithiation of an N-Boc protected piperazine, followed by alkylation and subsequent deprotection.

-

Step 1: Asymmetric Lithiation and Alkylation.

-

To a solution of a suitable chiral N-Boc-N'-benzylpiperazine in dry diethyl ether at -78 °C under an argon atmosphere, add s-butyllithium and (-)-sparteine.

-

Stir the mixture at this temperature for the optimized time determined by in situ IR spectroscopy to ensure complete lithiation.

-

Add 1-iodobutane as the electrophile and continue stirring at -78 °C for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Step 2: Deprotection.

-

Dissolve the product from Step 1 in methanol.

-

Add palladium on carbon (10%) and subject the mixture to hydrogenation at a suitable pressure until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield (R)-2-butyl-piperazine.

-

3.2. N-Boc Protection of (R)-2-Butyl-piperazine

-

Dissolve (R)-2-butyl-piperazine in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

-

Add a base, for example, triethylamine or sodium bicarbonate.

-

Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify by flash column chromatography to yield this compound.

Workflow and Characterization Diagram

The following diagram illustrates the proposed synthetic workflow and the subsequent characterization of the final product.

Caption: Synthetic and analytical workflow.

A Technical Guide to the Prospective Biological Activities of (R)-1-Boc-2-butyl-piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a privileged structural motif in medicinal chemistry, integral to a wide array of therapeutic agents. This technical guide explores the prospective biological activities of a specific subclass: (R)-1-Boc-2-butyl-piperazine derivatives. While direct experimental data for this particular series of compounds is not extensively available in current literature, this document provides a comprehensive framework for their synthesis, potential biological evaluation, and the elucidation of their mechanism of action. By leveraging the known pharmacological profiles of other piperazine derivatives, we propose potential therapeutic applications, detail relevant experimental protocols, and provide templates for data presentation and pathway analysis to guide future research in this promising area.

Introduction: The Piperazine Core in Drug Discovery

Piperazine, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern drug design.[1] Its presence in a molecule can significantly influence physicochemical properties such as solubility and basicity, which in turn affect pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).[2] The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification, allowing for the fine-tuning of biological activity.[3]

Derivatives of piperazine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, antifungal, anticancer, and a variety of central nervous system (CNS) effects.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, as in this compound, provides a strategic handle for synthetic elaboration, allowing for the selective functionalization of the N4 position. The chiral center at the C2 position, bearing a butyl group, introduces stereospecificity that can be crucial for selective interaction with biological targets.

This guide will focus on two primary areas of potential biological activity for this compound derivatives: antimicrobial and neuroprotective effects.

Synthetic Strategies

The synthesis of this compound and its subsequent derivatization are critical first steps in exploring its biological potential.

Synthesis of the Core Scaffold: this compound

The asymmetric synthesis of 2-substituted piperazines is a key challenge. One common approach starts from a chiral α-amino acid. For the synthesis of the (R)-2-butyl derivative, (R)-2-aminocaproic acid (a derivative of norleucine) could be a suitable starting material.

A potential synthetic workflow is outlined below:

Caption: A potential synthetic route to the core scaffold.

Derivatization at the N4 Position

With the this compound core in hand, a diverse library of derivatives can be generated by functionalizing the N4 nitrogen. Common synthetic transformations include:

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce alkyl substituents.

-

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to introduce aromatic moieties.

References

- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Commercial Availability and Technical Guide for (R)-1-Boc-2-butyl-piperazine

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-butyl-piperazine , a chiral building block of significant interest in medicinal chemistry, is commercially available from various specialized chemical suppliers. This technical guide provides a comprehensive overview of its availability, physicochemical properties, and key experimental protocols relevant to its application in research and drug development.

Commercial Availability

This compound, identified by CAS Number 1212133-43-1 , is offered by several chemical vendors. Researchers can procure this compound from suppliers such as BOC Sciences and Ivy Fine Chemicals, typically in quantities ranging from grams to bulk scales, ensuring a steady supply for laboratory research and process development.

Physicochemical and Structural Data

The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. Below is a summary of its key data points.

| Property | Value |

| CAS Number | 1212133-43-1 |

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| Predicted Boiling Point | 320.5 ± 17.0 °C at 760 mmHg |

| Predicted Density | 0.964 g/cm³ |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2–8 °C |

Note: Some physical properties are predicted and should be confirmed with experimental data where critical.

For comparison, the well-characterized, related compound 1-Boc-piperazine (CAS 57260-71-6) exhibits the following properties:

| Property | Value |

| Appearance | White to yellowish crystal |

| Melting Point | 43-47 °C |

| Boiling Point | 258 °C at 760 mmHg |

| Density | 1.03 g/cm³ |

| Flash Point | 109.8 °C |

| Storage Conditions | Refrigerator (2-8 °C) |

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis of the chiral piperazine core, its protection with the Boc group, and the subsequent deprotection, which are central to the utilization of this compound in synthetic workflows.

Representative Synthesis of Chiral 2-Alkylpiperazines

Another powerful method is the asymmetric lithiation of an N-Boc piperazine, followed by trapping with an electrophile. This approach allows for the direct introduction of the alkyl substituent at the 2-position with stereocontrol.

Boc Protection of 2-Substituted Piperazines

This procedure describes the protection of the free amine in a 2-substituted piperazine with the tert-butoxycarbonyl (Boc) group.

Materials:

-

(R)-2-butyl-piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (R)-2-butyl-piperazine (1.0 equiv.) in dichloromethane.

-

Add triethylamine (1.1 equiv.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 equiv.) in dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography on silica gel if necessary.

N-Boc Deprotection of Piperazine Derivatives

The removal of the Boc protecting group is a common and crucial step to enable further functionalization of the piperazine nitrogen.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure using Trifluoroacetic Acid (TFA):

-

Dissolve this compound (1.0 equiv.) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected (R)-2-butyl-piperazine.

Visualizations

Synthetic Workflow for Functionalization

The following diagram illustrates a typical workflow involving the use of this compound in the synthesis of a more complex molecule.

Signaling Pathway Context

While this compound is a building block and not a signaling molecule itself, its derivatives are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified GPCR signaling cascade where a drug derived from this piperazine scaffold might act as an antagonist.

Methodological & Application

Application Note and Protocol: Synthesis of (R)-1-Boc-2-butyl-piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-1-Boc-2-butyl-piperazine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The piperazine motif is a common scaffold in a multitude of pharmacologically active compounds, and the introduction of a butyl group at the C-2 position provides a key lipophilic element. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen atom, making it a versatile intermediate for the synthesis of complex molecules and potential drug candidates.[1][2] This application note provides a detailed protocol for the synthesis of this compound from (R)-2-butylpiperazine via N-Boc protection using di-tert-butyl dicarbonate (Boc anhydride).

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its straightforward removal under mild acidic conditions.[3][4] The reaction of an amine with di-tert-butyl dicarbonate is a common and efficient method for introducing the Boc group.[3][4] For unsymmetrical piperazines like (R)-2-butylpiperazine, achieving mono-protection is a critical step, which can be influenced by the reaction conditions.[1]

Reaction Scheme:

Experimental Protocol

This protocol details the procedure for the selective mono-N-Boc protection of (R)-2-butylpiperazine.

Materials and Equipment:

-

(R)-2-butylpiperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-butylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M concentration of the starting material).

-

Addition of Base: Add triethylamine (TEA, 1.1 eq) to the solution. Stir the mixture for 5-10 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in a minimal amount of anhydrous DCM. Add the (Boc)₂O solution dropwise to the cooled piperazine solution over a period of 15-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

-

-

Characterization: The structure and purity of the final product, this compound, should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound.

| Parameter | Value/Condition |

| Reactants | |

| (R)-2-butylpiperazine | 1.0 eq |

| Di-tert-butyl dicarbonate | 1.05 eq |

| Triethylamine | 1.1 eq |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Work-up | Aqueous wash with NaHCO₃ and Brine |

| Purification | Column Chromatography (if necessary) |

| Expected Yield | 85-95% (typical for Boc protection of amines) |

| Product Appearance | Colorless to pale yellow oil or solid |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

Caption: Relationship between reactants, reagents, and products.

References

detailed protocol for Boc protection of (R)-2-butylpiperazine

Application Notes and Protocols

Topic: Detailed Protocol for the Boc Protection of (R)-2-butylpiperazine

Audience: Researchers, scientists, and drug development professionals.

**Introduction

The tert-butyloxycarbonyl (Boc) group is a crucial protecting group for amines in multi-step organic synthesis, particularly within medicinal chemistry and drug development.[1] Its stability under various conditions and ease of removal under acidic conditions make it highly valuable.[1][2] Piperazine and its derivatives are significant scaffolds in many pharmaceuticals.[3] The selective protection of one of the two amino groups in substituted piperazines like (R)-2-butylpiperazine is a common challenge. Due to the steric hindrance from the butyl group at the C2 position, the N4 nitrogen is more nucleophilic and less sterically hindered, making it the more likely site for mono-protection.

This document provides a detailed protocol for the selective mono-Boc protection of (R)-2-butylpiperazine at the N4 position using di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme

The reaction involves the nucleophilic attack of the secondary amine of (R)-2-butylpiperazine on the carbonyl carbon of di-tert-butyl dicarbonate, typically facilitated by a base.[1]

(R)-2-butylpiperazine + (Boc)₂O → (R)-tert-butyl 4-butylpiperazine-1-carboxylate + tert-butanol + CO₂

**Experimental Protocol

This protocol outlines a standard and widely applicable method for the Boc protection of a secondary amine using di-tert-butyl dicarbonate and triethylamine (TEA) in tetrahydrofuran (THF).[1]

Materials:

-

(R)-2-butylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (R)-2-butylpiperazine (1.0 eq) in anhydrous THF to a concentration of approximately 0.1-0.5 M.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the stirring amine solution at room temperature. The Boc₂O can be added as a solid in portions or as a solution in a minimal amount of THF.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Solvent Removal: Upon completion, remove the THF under reduced pressure using a rotary evaporator.[1]

-

Workup: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate in vacuo to yield the crude product.[1]

-

Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure (R)-tert-butyl 4-butylpiperazine-1-carboxylate.

**Data Presentation

The following table summarizes the quantitative data for the Boc protection of (R)-2-butylpiperazine on a 1 mmol scale.

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Amount (g or mL) |

| (R)-2-butylpiperazine | 142.24 | 1.0 | 1.0 | 0.142 g |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 1.1 | 0.240 g |

| Triethylamine | 101.19 | 1.2 | 1.2 | 0.167 mL |

| Anhydrous THF | - | - | - | 2-10 mL |

| Expected Product | ||||

| (R)-tert-butyl 4-butylpiperazine-1-carboxylate | 242.38 | - | - | ~0.218 g (90% yield) |

**Expected Characterization

The final product, (R)-tert-butyl 4-butylpiperazine-1-carboxylate, can be characterized by standard analytical techniques.

-

¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protectorate as a singlet at approximately 1.4-1.5 ppm. The protons of the piperazine ring will appear as multiplets in the range of 2.3-3.8 ppm.[4] The protons of the butyl group will also be present in the aliphatic region.

-

¹³C NMR: The ¹³C NMR will show characteristic peaks for the carbonyl and the quaternary carbon of the Boc group, in addition to the carbons of the piperazine and butyl groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the protected product.

Visualizations

Caption: Workflow for the Boc protection of (R)-2-butylpiperazine.

References

- 1. benchchem.com [benchchem.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jgtps.com [jgtps.com]

Application Notes and Protocols for the Use of (R)-1-Boc-2-butyl-piperazine in Parallel Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (R)-1-Boc-2-butyl-piperazine as a chiral building block in parallel synthesis for the generation of diverse chemical libraries aimed at drug discovery. The presence of the butyl group at the C-2 position introduces a key lipophilic element and a specific stereocenter, which can be crucial for molecular recognition by biological targets. The Boc-protecting group on one of the piperazine nitrogens allows for regioselective functionalization, a critical feature for controlled library synthesis.

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs due to its favorable pharmacokinetic properties.[1] Libraries based on chiral 2-substituted piperazines are of particular interest for targeting a variety of biological systems, including G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets.[2][3]

Key Applications in Library Synthesis

This compound is a versatile starting material for various parallel synthesis strategies, enabling the rapid production of a multitude of distinct compounds. Key applications include:

-

Solid-Phase Synthesis: The free secondary amine of this compound can be attached to a solid support, facilitating the use of excess reagents and simplifying the purification process to mere washing steps. This approach is highly compatible with automated synthesis platforms.

-

Solution-Phase Parallel Synthesis: This building block is also well-suited for solution-phase library generation in multi-well plates. Subsequent purification can be streamlined using techniques like liquid-liquid or solid-phase extraction.

-

Diversity-Oriented Synthesis: Following the initial functionalization of the free secondary amine, the Boc group can be removed under acidic conditions to expose the second nitrogen atom for further diversification, allowing for the creation of complex and structurally diverse molecular libraries.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in parallel synthesis.

Protocol 1: Solid-Phase Synthesis of a Disubstituted Piperazine Library

This protocol outlines the synthesis of a library of N-acyl, N'-alkyl piperazine derivatives starting from this compound on a solid support.

Materials:

-

This compound

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

A diverse set of carboxylic acids (R¹-COOH)

-

A diverse set of alkylating agents (R²-X, e.g., alkyl bromides)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling and Piperazine Loading: Swell Rink Amide resin in DMF in a series of reaction vessels. Activate the resin with piperidine in DMF to deprotect the amine. Wash the resin extensively with DMF and DCM. Couple this compound to the resin using DIC and HOBt in DMF.

-

Boc Deprotection: Treat the resin-bound piperazine with a solution of 20% TFA in DCM to remove the Boc protecting group. Wash the resin with DCM, followed by a neutralization step with 10% DIPEA in DCM, and then wash again with DCM and DMF.

-

First Diversification (Acylation): To each reaction vessel, add a unique carboxylic acid (R¹-COOH) from a pre-selected library, along with DIC and HOBt in DMF. Allow the reaction to proceed overnight. Wash the resin thoroughly with DMF and DCM.

-

Second Diversification (Alkylation): To each reaction vessel, add a unique alkylating agent (R²-X) and DIPEA in DMF. Heat the reaction vessels to facilitate the alkylation. Wash the resin with DMF and DCM.

-

Cleavage and Isolation: Cleave the final compounds from the resin using a solution of 95% TFA in DCM. Collect the cleavage solution and evaporate the solvent. Purify the resulting library of compounds using high-throughput preparative HPLC.

Quantitative Data Summary (Illustrative)

The following table presents illustrative data for a small, representative library synthesized using the protocol described above. Yields and purities are typical for solid-phase synthesis.

| Compound ID | R¹ Group | R² Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by LC-MS) |

| LIB-001 | Phenyl | Methyl | 303.44 | 78 | 95 |

| LIB-002 | Phenyl | Ethyl | 317.47 | 75 | 92 |

| LIB-003 | 4-Chlorophenyl | Methyl | 337.88 | 81 | 96 |

| LIB-004 | 4-Chlorophenyl | Ethyl | 351.91 | 72 | 91 |

| LIB-005 | Thiophene-2-yl | Methyl | 309.48 | 76 | 94 |

| LIB-006 | Thiophene-2-yl | Ethyl | 323.51 | 73 | 93 |

Protocol 2: Solution-Phase Parallel Synthesis via Reductive Amination

This protocol describes the generation of a library by reacting the free secondary amine of this compound with a diverse set of aldehydes followed by Boc-deprotection and subsequent acylation.

Materials:

-

This compound

-

A diverse set of aldehydes (R¹-CHO)

-

Sodium triacetoxyborohydride (STAB)

-

A diverse set of acylating agents (R²-COCl)

-

Dichloroethane (DCE)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

96-well reaction block

Procedure:

-

Reductive Amination: In each well of a 96-well reaction block, dissolve this compound in DCE. To each well, add a unique aldehyde (R¹-CHO) followed by the addition of STAB. Shake the reaction block at room temperature overnight.

-

Work-up: Quench the reactions by adding saturated sodium bicarbonate solution. Extract the products with DCM using a liquid handling system. Dry the organic extracts and evaporate the solvent.

-

Boc Deprotection: Dissolve the crude products in DCM and treat with TFA. After completion of the deprotection, evaporate the solvent and excess TFA.

-

Acylation: Redissolve the resulting amines in DCM containing TEA. To each well, add a unique acylating agent (R²-COCl). Shake the reaction block at room temperature for several hours.

-

Purification: Purify the final compounds in a parallel fashion using solid-phase extraction (SPE) cartridges.

Quantitative Data Summary (Illustrative)

The following table presents illustrative data for a small, representative library synthesized using the solution-phase protocol.

| Compound ID | R¹ Group | R² Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by LC-MS) |

| SOL-001 | Benzyl | Phenylacetyl | 393.56 | 65 | 91 |

| SOL-002 | Benzyl | Benzoyl | 379.53 | 68 | 94 |

| SOL-003 | 4-Fluorobenzyl | Phenylacetyl | 411.55 | 62 | 90 |

| SOL-004 | 4-Fluorobenzyl | Benzoyl | 397.52 | 66 | 93 |

| SOL-005 | Cyclohexylmethyl | Phenylacetyl | 399.60 | 70 | 95 |

| SOL-006 | Cyclohexylmethyl | Benzoyl | 385.57 | 72 | 96 |

Visualizations

Experimental Workflow: Solid-Phase Synthesis

Caption: Workflow for solid-phase parallel synthesis of a piperazine library.

Signaling Pathway: GPCR Modulation

Libraries derived from chiral piperazines are frequently screened against G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric disorders.[4][5] The following diagram illustrates a generic GPCR signaling cascade that can be modulated by ligands synthesized from this compound.

Caption: Generic GPCR signaling pathway targeted by piperazine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-alkylation of (R)-1-Boc-2-butyl-piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the N-alkylation of (R)-1-Boc-2-butyl-piperazine, a key intermediate in the synthesis of diverse bioactive molecules. The N-tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the free secondary amine. Two primary methods for N-alkylation are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to offer robust and reproducible methods for the synthesis of N-alkylated this compound derivatives, which are valuable scaffolds in medicinal chemistry.

Principles of N-Alkylation

The selective mono-alkylation of piperazine is a common challenge in organic synthesis due to the presence of two nucleophilic nitrogen atoms. The use of a mono-protected piperazine, such as this compound, is a highly effective strategy to achieve selective alkylation at the unprotected nitrogen.[1]

Direct N-Alkylation

Direct N-alkylation involves the reaction of the secondary amine of this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[1] The base is necessary to neutralize the hydrohalic acid that is formed as a byproduct of the reaction. Common bases include potassium carbonate (K₂CO₃) and diisopropylethylamine (DIPEA). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being frequently used.[2][3]

Reductive Amination

Reductive amination is a two-step, one-pot reaction that provides an alternative route to N-alkylated piperazines.[4] This method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent to the corresponding amine.[5] A key advantage of this method is that it avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation as it is mild and selective.[6]

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of piperazine derivatives. The data is based on analogous systems and serves as a guideline for expected yields.

Table 1: Representative Yields for Direct N-Alkylation of N-Acylpiperazines with Various Alkyl Bromides

Data adapted from a study on the alkylation of N-acetylpiperazine, which serves as a comparable system.[7]

| Alkylating Agent | Product | Yield (%) |

| n-Butyl bromide | N-Butyl-N'-acetylpiperazine | 88 |

| n-Hexyl bromide | N-Hexyl-N'-acetylpiperazine | 69 |

| n-Octyl bromide | N-Octyl-N'-acetylpiperazine | 90 |

| n-Dodecyl bromide | N-Dodecyl-N'-acetylpiperazine | 87 |

Table 2: Representative Yields for Reductive Amination of Amines with Various Aldehydes

Data adapted from studies on the reductive amination of amines, providing an estimation of expected yields.[8][9]

| Aldehyde | Amine | Reducing Agent | Yield (%) |

| Benzaldehyde | Methyl 7-aminoheptanoate | NaBH(OAc)₃ | 55-65 |

| p-Methoxybenzaldehyde | n-Butylamine | H₂/Co-catalyst | 72-96 |

| Naphthaldehyde | Methyl 7-aminoheptanoate | NaBH(OAc)₃ | 95 |

| Piperonal | Methyl 7-aminoheptanoate | NaBH(OAc)₃ | 92 |

Experimental Protocols

Protocol for Direct N-Alkylation

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide.[2]

Materials:

-

This compound (1.0 equiv)

-

Alkyl halide (e.g., Benzyl bromide) (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound and anhydrous DMF.

-

Add potassium carbonate to the solution.

-

Add the alkyl halide dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the DMF under reduced pressure.

-

Partition the residue between DCM and water.

-

Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for Reductive Amination

This protocol outlines a general procedure for the N-alkylation of this compound via reductive amination with an aldehyde.[6][10]

Materials:

-

This compound (1.0 equiv)

-

Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound and the aldehyde in anhydrous DCM in a round-bottom flask.

-

Stir the solution at room temperature for 30-60 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Purification Protocol

The crude product from either N-alkylation method can be purified by flash column chromatography on silica gel.[11]

Materials:

-

Crude N-alkylated product

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified N-alkylated this compound derivative.

Boc Deprotection Protocol

The Boc protecting group can be removed under acidic conditions to yield the free secondary amine.[1]

Materials:

-

N-alkylated this compound derivative

-

Trifluoroacetic acid (TFA) or HCl in dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve the Boc-protected piperazine in DCM.

-

Add an excess of TFA or a solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

To obtain the free base, dissolve the residue in water and basify with NaHCO₃ or NaOH solution until the pH is >10.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Visualizations

Caption: Experimental workflow for the N-alkylation of this compound.

Caption: Synthetic routes for the N-alkylation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. sanad.iau.ir [sanad.iau.ir]

- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. reddit.com [reddit.com]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Deprotection of (R)-1-Boc-2-butyl-piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis and medicinal chemistry due to its stability under various conditions and its facile removal under acidic conditions.[1] Piperazine and its derivatives are crucial pharmacophores found in numerous approved drugs, making the efficient synthesis and manipulation of these scaffolds highly important.

This application note provides detailed protocols for the deprotection of (R)-1-Boc-2-butyl-piperazine to yield (R)-2-butylpiperazine. Two common and effective methods are presented: one using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and another using Hydrogen chloride (HCl) in 1,4-Dioxane. These protocols are designed to be reliable and scalable for applications in research and drug development.

Reaction Scheme

The deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate group, releasing the free amine, carbon dioxide, and a stable tert-butyl cation.

This compound → (R)-2-butylpiperazine

Application Notes

The choice between TFA and HCl for Boc deprotection often depends on the nature of the substrate and the desired form of the final product.

-

TFA in DCM: This is a very common and highly effective method for Boc deprotection.[2] The reaction is typically fast and clean. However, the resulting product is the trifluoroacetate salt, which can sometimes be difficult to handle or may require an additional basic work-up step to yield the free amine.[2]

-

HCl in Dioxane or Methanol: This is a widely used alternative that yields the hydrochloride salt of the amine.[1][3] Hydrochloride salts are often crystalline solids that are easy to isolate by filtration, which can simplify purification.[1] This method is particularly advantageous if the TFA salt is problematic or if the free amine is highly water-soluble.

Monitoring the reaction progress is crucial to avoid potential side reactions from prolonged exposure to strong acid.[2] Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended for monitoring the disappearance of the starting material.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc group using TFA in DCM, followed by a basic work-up to isolate the free amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.[2]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield (R)-2-butylpiperazine as the free base.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol is an alternative method that typically yields the hydrochloride salt of the product, which may precipitate from the reaction mixture.

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane solution

-

1,4-Dioxane, anhydrous (optional, for dilution)

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous 1,4-Dioxane if necessary, or use it directly if it is an oil.

-

To the stirred substrate, add a solution of 4M HCl in 1,4-Dioxane (5-10 equiv.) at room temperature.[1]

-

Stir the reaction for 30 minutes to 2 hours. The reaction is typically fast.[3] Monitor by TLC or LC-MS. A precipitate of the hydrochloride salt may form during the reaction.

-